2,6-Bis (tributyltin) pyrazine
Overview
Description
2,6-Bis (tributyltin) pyrazine is an organotin compound with the molecular formula C28H56N2Sn2. It is a derivative of pyrazine, where two tributyltin groups are attached at the 2 and 6 positions of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis (tributyltin) pyrazine typically involves the reaction of pyrazine with tributyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{Pyrazine} + 2 \text{(Bu}_3\text{SnCl)} \rightarrow \text{this compound} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis (tributyltin) pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tributyltin groups to tin hydrides or other reduced forms.
Substitution: The tributyltin groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives .
Scientific Research Applications
2,6-Bis (tributyltin) pyrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2,6-Bis (tributyltin) pyrazine involves its interaction with cellular components, leading to various biological effects. The tributyltin groups can interact with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma, altering gene expression and cellular pathways. These interactions can affect reproductive, developmental, and metabolic processes in organisms .
Comparison with Similar Compounds
2,6-Bis (1,2,3-triazol-4-yl) pyridine: A versatile ligand used in coordination chemistry.
Pyridazine and Pyridazinone Derivatives: Known for their wide range of biological activities.
Triphenyltin Compounds: Used in agrochemicals and antifouling paints.
Uniqueness: 2,6-Bis (tributyltin) pyrazine is unique due to its specific structure, which combines the properties of pyrazine and tributyltin. This combination allows it to participate in a variety of chemical reactions and exhibit distinct biological activities, making it valuable for research and industrial applications.
Properties
IUPAC Name |
tributyl-(6-tributylstannylpyrazin-2-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2.6C4H9.2Sn/c1-2-6-4-3-5-1;6*1-3-4-2;;/h1,3H;6*1,3-4H2,2H3;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFXOVXAVACTHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=N1)[Sn](CCCC)(CCCC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56N2Sn2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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